

Mycro3 Cell Culture Treatment: Application Notes and Protocols

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Compound of Interest

Compound Name: Mycro3

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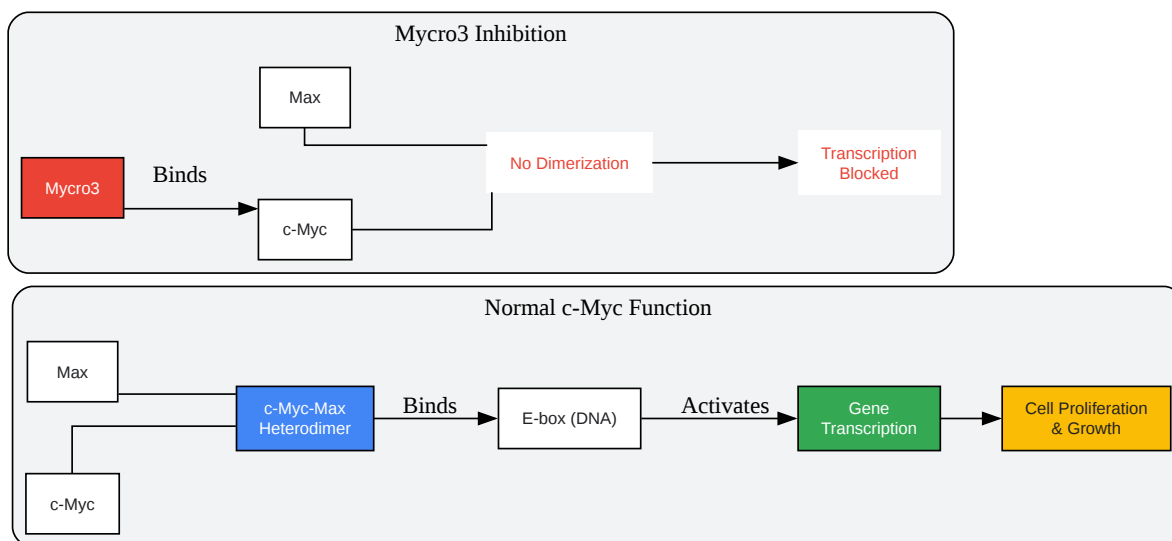
Introduction

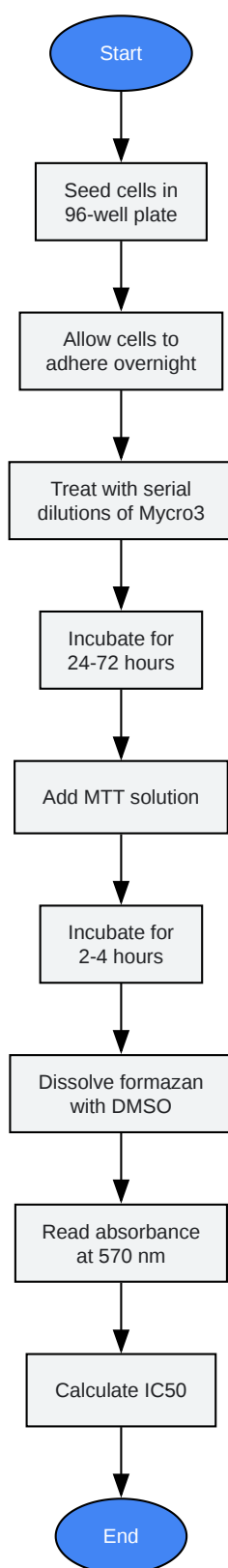
Mycro3 is a potent and selective small-molecule inhibitor of the c-Myc-Max (Myc-associated factor X) protein-protein interaction. By preventing the dimerization of c-Myc and Max, **Mycro3** effectively inhibits the transcriptional activity of the c-Myc oncogene, which is a key driver in a majority of human cancers.[1][2] This document provides detailed application notes and protocols for the use of **Mycro3** in cell culture experiments, including its mechanism of action, treatment conditions, and relevant experimental assays.

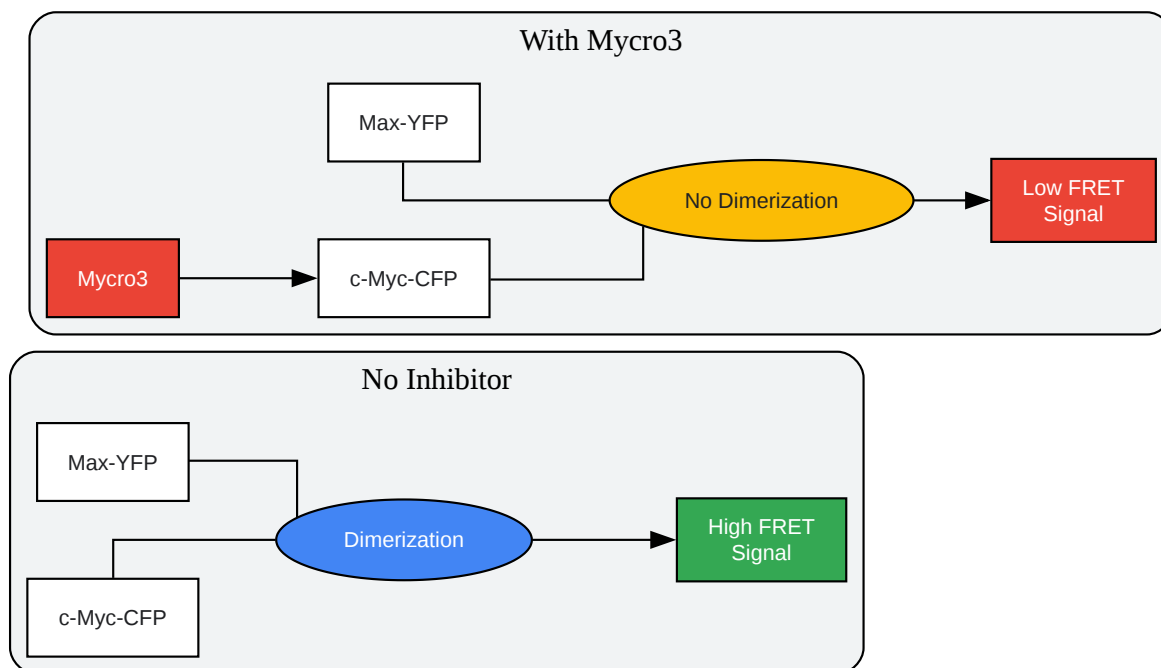
Mechanism of Action

The c-Myc oncoprotein is a transcription factor that regulates the expression of a vast array of genes involved in cell proliferation, growth, metabolism, and apoptosis. For its transcriptional activity, c-Myc must heterodimerize with its partner protein, Max. The resulting c-Myc-Max heterodimer binds to specific DNA sequences known as E-boxes in the promoter regions of target genes, thereby activating their transcription.

Mycro3 directly interferes with this critical step by binding to c-Myc and preventing its association with Max. This disruption of the c-Myc-Max heterodimer leads to a downstream suppression of c-Myc-dependent gene expression, ultimately resulting in reduced cell proliferation and increased apoptosis in cancer cells that are dependent on c-Myc signaling.







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References

- 1. texaschildrens.org [texaschildrens.org]
- 2. Target c-Myc to treat pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
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